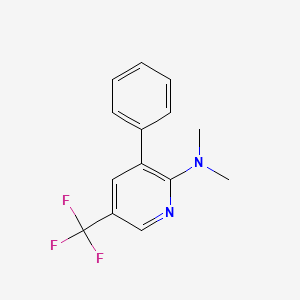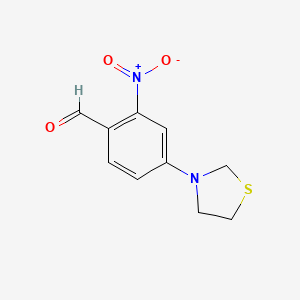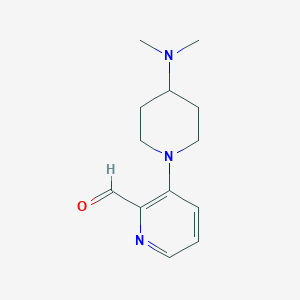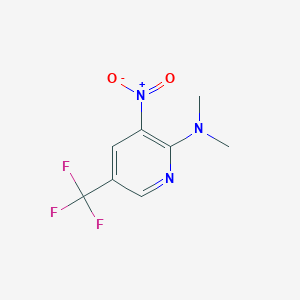
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide
Vue d'ensemble
Description
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Applications De Recherche Scientifique
Transfer Hydrogenation Catalysis
One of the applications involves the use of benzenesulfonamide derivatives in catalysis. For instance, Ruff et al. (2016) synthesized derivatives along with Cp*IrIIICl complexes bearing pyridinesulfonamide ligands, which were assessed for the transfer hydrogenation of various substrates. This process is noteworthy for its efficiency and the ability to be conducted in air without basic additives, indicating potential utility in green chemistry and catalysis processes (Ruff et al., 2016).
Carbonic Anhydrase Inhibition
Another significant area of research is the development of carbonic anhydrase inhibitors. Balandis et al. (2020) synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives, investigating their binding affinity against human carbonic anhydrases, showing potential for therapeutic applications in cancer treatment (Balandis et al., 2020).
Molecular and Supramolecular Structure Studies
Jacobs et al. (2013) reported on the molecular and supramolecular structures of various benzenesulfonamide derivatives, highlighting their potential in designing new materials with specific physical and chemical properties (Jacobs et al., 2013).
Anticancer Activity
Research by Ghorab and Al-Said (2012) on the synthesis of indenopyridine derivatives including benzenesulfonamide groups demonstrated promising in vitro anticancer activity, particularly against the breast cancer cell line MCF7, suggesting potential applications in cancer therapy (Ghorab & Al-Said, 2012).
Antimalarial Activity
Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives and assessed their activity against Plasmodium falciparum, revealing compounds with promising antimalarial activity, indicating potential use in developing new antimalarial therapies (Silva et al., 2016).
Propriétés
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2S/c13-8-1-3-9(4-2-8)22(20,21)19-11-6-7(12(15,16)17)5-10(14)18-11/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXGUBWRAROJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401728.png)
![4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401731.png)
![4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401734.png)
![N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401736.png)
![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)
![{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401740.png)

![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)



![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol](/img/structure/B1401747.png)

![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)